Acetic acid; oxane-3-carboximidamide
Description
Carboximidic acids are characterized by the general formula RC(=N)-OH, where the hydroxyl group is directly attached to an imine moiety .
This compound is listed in building block catalogues (e.g., Enamine Ltd., 2022) as a synthetic intermediate, suggesting its utility in pharmaceutical or materials chemistry . Its molecular weight is reported as 156.23 g/mol, distinct from acetic acid (60.05 g/mol) due to the oxane ring and carboximidamide group .
Properties
CAS No. |
2758002-66-1 |
|---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
acetic acid;oxane-3-carboximidamide |
InChI |
InChI=1S/C6H12N2O.C2H4O2/c7-6(8)5-2-1-3-9-4-5;1-2(3)4/h5H,1-4H2,(H3,7,8);1H3,(H,3,4) |
InChI Key |
SLHCOVCNXJOKKI-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of acetic acid, oxane-3-carboximidamide typically involves the amidation of carboxylic acids with amines. Various catalysts can be used to facilitate this reaction, including boronic acids and triflylpyridinium reagents . Industrial production methods often employ efficient catalytic systems to achieve high yields and purity .
Chemical Reactions Analysis
Acetic acid, oxane-3-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include various derivatives that can be further utilized in organic synthesis .
Scientific Research Applications
Acetic acid, oxane-3-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid, oxane-3-carboximidamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize acetic acid, oxane-3-carboximidamide, we compare its structural, physicochemical, and functional properties with related compounds, including acetic acid, acetamide, acetoacetamide, and chloroacetic acid.
Table 1: Structural and Physicochemical Comparison
*Inferred pKa: Carboximidic acids (RC(=N)-OH) are more acidic than amides (pKa ~15-16) but less acidic than carboxylic acids (pKa ~2-5) due to resonance stabilization of the conjugate base. The electron-donating oxane ring may slightly reduce acidity compared to unsubstituted carboximidic acids.
Key Comparisons
Acidity Acetic acid (pKa ~2.5) is significantly more acidic than acetamide (pKa ~15-16) due to the stability of its carboxylate anion . Chloroacetic acid (pKa ~2.86) is stronger than acetic acid due to the electron-withdrawing chlorine atom enhancing carboxylate stability . Acetic acid, oxane-3-carboximidamide likely has a pKa between 5–7, intermediate between carboxylic acids and amides. The oxane ring’s electron-donating effects may slightly reduce acidity compared to non-cyclic carboximidic acids.
In contrast, acetic acid and acetamide are linear molecules with higher solubility in polar solvents .
Applications
- Acetic acid : Widely used in food preservation (4% solutions in ) and medical treatments (e.g., CSOM management via pH modulation ).
- Acetamide : Employed as a solvent and precursor in polymer synthesis.
- Acetic acid, oxane-3-carboximidamide : Likely serves as a specialized building block in drug discovery, leveraging its carboximidamide group for targeted molecular interactions .
Safety and Handling Acetic acid is corrosive and requires careful handling , whereas acetamide exhibits lower acute toxicity .
Research Findings and Implications
- Medical Applications: Acetic acid’s efficacy in treating CSOM () highlights its role as an antimicrobial agent.
- Industrial Relevance : The compound’s listing in a building block catalogue () underscores its utility in synthesizing complex molecules, possibly for pharmaceuticals or agrochemicals.
- Gaps in Knowledge: Limited data exist on the compound’s solubility, stability, and toxicity. Further studies comparing its reactivity with other carboximidic acids (e.g., trifluoroacetic acid derivatives in ) are warranted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
